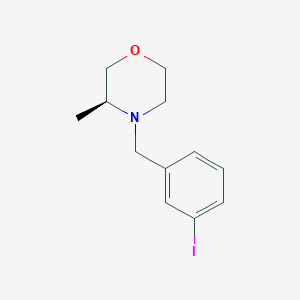

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine

Description

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a chiral morpholine derivative featuring a 3-iodo-substituted benzyl group at the 4-position and a methyl group at the 3-position of the morpholine ring.

Properties

IUPAC Name |

(3S)-4-[(3-iodophenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZESMHSEMYGBIU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1CC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-iodobenzylamine and 3-methylmorpholine.

Formation of Intermediate: The 3-iodobenzylamine is reacted with a suitable protecting group to form a protected intermediate.

Coupling Reaction: The protected intermediate is then coupled with 3-methylmorpholine under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Deprotection: The final step involves the removal of the protecting group to yield (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine.

Industrial Production Methods

Industrial production of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of iodoarenes with electron-withdrawing groups.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Structural Characteristics

- IUPAC Name : (3S)-4-[(3-iodophenyl)methyl]-3-methylmorpholine

- Molecular Formula : C12H16INO

- Molecular Weight : 317.17 g/mol

- Structural Features : The compound features a morpholine ring substituted with a 3-iodobenzyl group, which contributes to its biological activity.

Pharmacological Studies

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine has been evaluated for its anticonvulsant properties. In studies involving animal models, it demonstrated significant protection against seizures in the maximal electroshock seizure (MES) test. Notably, its efficacy was compared to other compounds, revealing a unique structure-activity relationship (SAR) that highlights its potential as an antiepileptic agent .

Biochemical Research

The compound's ability to modulate sodium currents has been documented, indicating its role in influencing neuronal excitability. This mechanism is crucial for developing new treatments for epilepsy and other neurological disorders .

Imaging Agents

Research has explored the use of iodine-containing compounds like (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine in enhancing X-ray contrast properties for imaging applications. Its iodine content makes it a suitable candidate for developing novel imaging agents that can improve diagnostic capabilities in medical imaging .

Table 1: Comparison of Anticonvulsant Activity

| Compound | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine | 12 | Sodium channel inhibition |

| Other Antiepileptics | Varies | Various mechanisms |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Morpholine Ring Formation | Precursors under acidic conditions | 70 |

| Iodobenzyl Substitution | Electrophilic substitution | 65 |

Case Study 1: Anticonvulsant Efficacy

In a controlled study using rodent models, (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a dose-dependent response with significant seizure protection observed at lower doses compared to established antiepileptic drugs, suggesting a favorable safety profile and potential for further development .

Case Study 2: Imaging Applications

A recent investigation into iodine-containing polyesters highlighted the potential use of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine as an X-ray contrast agent. The study demonstrated enhanced imaging capabilities in preclinical models, paving the way for future clinical applications in radiology .

Mechanism of Action

The mechanism of action of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity by binding to the active site or allosteric sites. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes:

Key Observations :

Physicochemical Properties

Analysis :

- The iodo compound’s higher molecular weight and lipophilicity (~3.5 estimated LogP) compared to the bromo-fluoro analog (288.16 g/mol) may reduce aqueous solubility but improve membrane permeability.

- The hydrochloride salt of 3-chlorophenmetrazine suggests formulation strategies to enhance solubility, a consideration for the iodo analog if ionic derivatives are synthesized.

Stability and Reactivity

- Iodo vs. Bromo/Chloro : Iodine’s larger size may reduce stability compared to smaller halogens, increasing susceptibility to oxidative or eliminative degradation.

- Steric Protection : The S-configuration and methyl group at the 3-position (common across all analogs) likely stabilize the morpholine ring against metabolic oxidation .

Biological Activity

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine features a morpholine ring substituted with an iodine-containing benzyl group. The specific stereochemistry of the (S)-configuration is crucial as it influences the compound's biological interactions and pharmacological properties.

The compound acts primarily as an enzyme inhibitor , potentially binding to the active or allosteric sites of various enzymes. This binding can modulate biochemical pathways, leading to therapeutic effects. The interaction with specific molecular targets is essential for its biological activity, which has been observed in several studies.

In Vitro Studies

- Enzymatic Inhibition : Research indicates that (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor in enzymatic reactions, impacting processes such as signal transduction and metabolic regulation.

- Cytotoxicity : Preliminary cytotoxicity assays demonstrate that this compound exhibits selective toxicity against various cancer cell lines. The IC50 values indicate significant inhibitory concentrations for different cell types, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 10.0 |

| HepG2 (Liver) | 7.5 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the morpholine structure and the benzyl substituent significantly affect biological activity. The presence of the iodine atom enhances lipophilicity and may improve binding affinity to target enzymes or receptors .

Case Studies

- Cancer Research : A study investigating the effects of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine on breast cancer cell lines highlighted its ability to induce apoptosis through caspase activation pathways. The compound's mechanism involved the modulation of apoptotic markers, making it a candidate for further development as an anticancer agent .

- Neuropharmacology : Another study focused on its interaction with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative disorders. The compound showed affinity for norepinephrine transporters, indicating a role in modulating neurotransmitter levels .

Applications

- Medicinal Chemistry : Used as a building block for synthesizing more complex pharmaceutical agents.

- Research : Investigated for its role as a ligand in biochemical assays, particularly in drug discovery programs targeting specific diseases.

- Material Science : Employed in developing new materials due to its unique chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.